molecular formula C12H16N2 B13174763 3-(1-Amino-2-methylbutyl)benzonitrile

3-(1-Amino-2-methylbutyl)benzonitrile

Cat. No.: B13174763
M. Wt: 188.27 g/mol
InChI Key: UQQVSMAHOVXRFA-UHFFFAOYSA-N
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Description

3-(1-Amino-2-methylbutyl)benzonitrile is an organic compound with the molecular formula C12H16N2 It is a derivative of benzonitrile, featuring an amino group and a methylbutyl substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-methylbutyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-methylbutyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

3-(1-Amino-2-methylbutyl)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-methylbutyl)benzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, lacking the amino and methylbutyl substituents.

    3-Aminobenzonitrile: Similar structure but without the methylbutyl group.

    4-(1-Amino-2-methylbutyl)benzonitrile: Positional isomer with the amino and methylbutyl groups at different positions on the benzene ring.

Uniqueness

3-(1-Amino-2-methylbutyl)benzonitrile is unique due to the presence of both the amino and methylbutyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

3-(1-amino-2-methylbutyl)benzonitrile

InChI

InChI=1S/C12H16N2/c1-3-9(2)12(14)11-6-4-5-10(7-11)8-13/h4-7,9,12H,3,14H2,1-2H3

InChI Key

UQQVSMAHOVXRFA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C1=CC=CC(=C1)C#N)N

Origin of Product

United States

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